4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride
Overview
Description
4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride is a chemical compound with the molecular formula C12H16N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride consists of a 1,4-oxazepane ring attached to an aniline group through a carbonyl group . The molecular weight of the compound is 220.27 g/mol .Physical And Chemical Properties Analysis
4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride is a powder at room temperature . Its molecular weight is 220.27 g/mol .Scientific Research Applications
Synthesis and Material Properties
Synthesis and Mesomorphic Studies : A study explored the synthesis of new derivatives involving 1,3-oxazepane, including properties like thermal and mesomorphic behavior, providing insights into the structural and physical characteristics of such compounds (Yeap, Mohammad, & Osman, 2010).
Characterization of New Derivatives : Another research focused on synthesizing new derivatives of 1,3-oxazepine, highlighting the significance of structural characterization in understanding the chemical properties of these compounds (Ramadan, 2018).
Exploration of 1,4-Oxazepanes in Chemistry : A study on the synthesis of 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses demonstrates the chemical versatility and potential applications of these compounds in various chemical syntheses (Trtek et al., 2004).
Molecular Design and Applications
Design of Novel Compounds : Research on the design and characterization of new oxazepine derivatives, including 4-(1,4-oxazepane-4-carbonyl)aniline hydrochloride, emphasizes the importance of molecular design in creating new materials with potential applications (Jirjees, 2022).
Preparation of Novel Derivatives : The preparation and identification of novel 1,3-oxazepine derivatives, including their synthesis and structural identification, underline the continual expansion of chemical compounds for various applications (Abid & Ramadan, 2018).
Structural Analysis and Crystallography
- Crystal Structures of Derivatives : A study on the crystal structures of specific 1,4-oxazepine derivatives provides valuable information on the molecular configuration and potential applications of these compounds in various fields (Govindaraj et al., 2014).
Dendrimer Design and Self-Assembly
- G-2 Melamine-Based Dendrimers : Research into G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline demonstrates the innovative use of oxazepine derivatives in dendrimer design, highlighting their potential in material science and nanotechnology (Morar et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14;/h2-5H,1,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXRCSDIAQALLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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